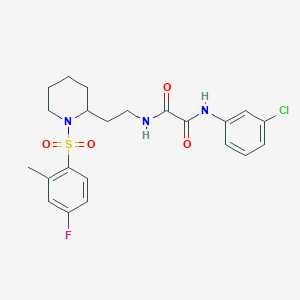
N1-(3-chlorophenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chlorophenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25ClFN3O4S and its molecular weight is 481.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-chlorophenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClFN3O4S |
| Molecular Weight | 482.0 g/mol |
| CAS Number | 898461-44-4 |
| Density | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety enhances binding affinity to various proteins and enzymes, potentially inhibiting their activities. The presence of the fluorinated phenyl group is believed to improve the compound's specificity and potency against target sites.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells, potentially through the modulation of Nrf2 signaling pathways.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a notable increase in apoptosis markers (caspase-3 activation) observed at higher concentrations .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .
Study 3: Neuroprotection in Models of Alzheimer's Disease
A recent investigation into neuroprotective properties revealed that treatment with this compound significantly improved cognitive function in mouse models of Alzheimer's disease. The mechanism was linked to reduced levels of amyloid-beta plaques and enhanced synaptic function .
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O4S/c1-15-13-17(24)8-9-20(15)32(30,31)27-12-3-2-7-19(27)10-11-25-21(28)22(29)26-18-6-4-5-16(23)14-18/h4-6,8-9,13-14,19H,2-3,7,10-12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNSNDZAWGIULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














